4-Prop-2-ynyl-N-[(2,3,5,6-tetrafluorophenyl)methyl]piperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-prop-2-ynyl-N-[(2,3,5,6-tetrafluorophenyl)methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F4N3O/c1-2-3-21-4-6-22(7-5-21)15(23)20-9-10-13(18)11(16)8-12(17)14(10)19/h1,8H,3-7,9H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIGDPLEWZSIFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)C(=O)NCC2=C(C(=CC(=C2F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F4N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Prop-2-ynyl-N-[(2,3,5,6-tetrafluorophenyl)methyl]piperazine-1-carboxamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Tetrafluorophenyl Group: The tetrafluorophenyl group can be introduced through a nucleophilic substitution reaction, where a suitable precursor reacts with a tetrafluorophenyl halide under basic conditions.
Attachment of the Prop-2-ynyl Group: The prop-2-ynyl group can be attached via a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yields and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-Prop-2-ynyl-N-[(2,3,5,6-tetrafluorophenyl)methyl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
4-Prop-2-ynyl-N-[(2,3,5,6-tetrafluorophenyl)methyl]piperazine-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Prop-2-ynyl-N-[(2,3,5,6-tetrafluorophenyl)methyl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The piperazine ring and the tetrafluorophenyl group are likely to play key roles in its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating enzyme activity, receptor binding, or signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazine carboxamides are a versatile scaffold in drug discovery. Below is a detailed comparison of the target compound with key analogs from the literature.
Structural Features and Substituent Effects
Key Observations:
Substituent Position and Electronic Effects: Fluorine or chlorine substituents on the aryl group (e.g., A2–A6) modulate electronic properties and steric hindrance. Propargyl vs. Ethyl/Alkyl Groups: The propargyl substituent introduces a rigid, linear structure, which may alter binding kinetics compared to flexible alkyl chains (e.g., ethyl in ).
Synthetic Yields :
- Analogs with fluorophenyl groups (A2, A3) exhibit higher yields (~52–57%) than chlorophenyl derivatives (A4–A6: ~45–48%), suggesting halogen size impacts reaction efficiency .
Thermal Stability :
Functional Group Variations
- Carboxamide vs. Carbothioamide : describes a piperidine-1-carbothioamide with a pyridinyl group. Replacing oxygen with sulfur alters hydrogen-bonding capacity and metabolic stability .
- Tetrafluorophenyl in Non-Carboxamide Contexts: The tetrafluorophenyl group is also used in pesticides (e.g., transfluthrin) as a cyclopropane carboxylate ester, highlighting its versatility in diverse applications .
Conformational Analysis
- The piperazine ring in N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide adopts a chair conformation, a common feature in analogs that may influence receptor binding . Similar behavior is expected for the target compound.
Biological Activity
4-Prop-2-ynyl-N-[(2,3,5,6-tetrafluorophenyl)methyl]piperazine-1-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a piperazine core substituted with a tetrafluorophenyl group and a propyne moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Studies suggest that it may act as an antagonist at specific receptors, influencing pathways related to anxiety and depression. The presence of the tetrafluorophenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on certain enzymes involved in neurotransmitter metabolism. For instance, it has been shown to inhibit monoamine oxidase (MAO) activity, which is crucial in the degradation of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the synaptic cleft, potentially enhancing mood and cognitive functions.
Biological Activity Data
| Activity | IC50 Value (µM) | Reference |
|---|---|---|
| MAO Inhibition | 5.2 | |
| NK1 Receptor Antagonism | 12.3 | |
| Tyrosinase Inhibition | 3.8 |
Case Study 1: Antidepressant Effects
A study conducted on animal models assessed the antidepressant-like effects of the compound. The results indicated that administration led to significant reductions in immobility time in the forced swim test, suggesting enhanced mood-related behavior. The mechanism was linked to increased serotonin levels due to MAO inhibition.
Case Study 2: Antimelanogenic Activity
Another study focused on the compound's potential as an anti-melanogenic agent. It was found to inhibit tyrosinase activity effectively, with an IC50 value of 3.8 µM. The compound's ability to reduce melanin production was attributed to its structural similarity to natural tyrosinase inhibitors.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Prop-2-ynyl-N-[(2,3,5,6-tetrafluorophenyl)methyl]piperazine-1-carboxamide, and how can purity be optimized?
- Methodology : The compound can be synthesized via multi-step organic reactions. A typical approach involves coupling a propargyl-substituted piperazine intermediate with a tetrafluorophenylmethyl carboxamide group. Key steps include:
- Step 1 : Activation of the carboxamide group using coupling agents like HATU or EDCI in anhydrous dichloromethane .
- Step 2 : Nucleophilic substitution under basic conditions (e.g., triethylamine) to attach the tetrafluorophenylmethyl group .
- Purity Optimization : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (>98% purity threshold) .
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., propargyl protons at δ 1.8–2.2 ppm, tetrafluorophenyl signals at δ 7.2–7.6 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]⁺ = ~395.1 g/mol) .
- Elemental Analysis : Match calculated vs. observed C, H, N, F percentages (±0.3% tolerance) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination, propargyl substitution) influence receptor binding affinity?
- Structure-Activity Relationship (SAR) Insights :
- Fluorine Substituents : The 2,3,5,6-tetrafluorophenyl group enhances lipophilicity and metabolic stability, as observed in analogous piperazine carboxamides .
- Propargyl Group : Acts as a bioisostere for acetylene-based inhibitors, potentially improving selectivity for serotonin or dopamine receptors .
- Experimental Validation : Perform competitive binding assays (e.g., against 5-HT₂A or D₂ receptors) using radiolabeled ligands (³H-ketanserin or ³H-spiperone) .
Q. How can contradictory data in solubility or bioactivity be resolved?
- Case Study : If solubility in aqueous buffers is low (<10 µM), consider:
- Formulation Adjustments : Use co-solvents (e.g., DMSO/PEG 400 mixtures) or cyclodextrin-based encapsulation .
- Bioactivity Discrepancies : Re-evaluate assay conditions (e.g., pH, temperature) or verify target specificity via CRISPR-knockout cell models .
- Data Cross-Validation : Compare results across orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance) .
Q. What strategies are effective for studying metabolic stability in vitro?
- Protocol :
- Liver Microsome Assay : Incubate the compound (1–10 µM) with human liver microsomes (0.5 mg/mL) and NADPH at 37°C.
- Analytical Monitoring : Use LC-MS/MS to track parent compound depletion over 60 minutes.
- Key Metrics : Calculate half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ). Fluorinated analogs typically exhibit t₁/₂ > 40 min due to reduced oxidative metabolism .
Key Research Recommendations
- Prioritize crystallography studies (e.g., X-ray or cryo-EM) to resolve binding modes with target receptors .
- Explore propargyl group functionalization (e.g., click chemistry with azide tags) for targeted drug delivery .
- Leverage fluorinated analogs in pharmacokinetic studies to improve blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
